molecular formula C17H23ClN2O5S B4299366 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate

Cat. No.: B4299366
M. Wt: 402.9 g/mol
InChI Key: MZLRSFBNYSKEPU-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a quinolizidine ring system and a chlorophenoxy sulfonyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinolizidine Ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the quinolizidine intermediate with a chlorophenoxy reagent under controlled conditions.

    Sulfonylation and Carbamation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolizidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamate group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinolizidine N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate involves its interaction with specific molecular targets. The quinolizidine ring system may interact with biological receptors, while the chlorophenoxy sulfonyl carbamate group can modulate the compound’s activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

    Octahydro-2H-quinolizin-1-ylmethyl [(4-methylphenoxy)sulfonyl]carbamate: The presence of a methyl group instead of chlorine can lead to different chemical properties and applications.

Uniqueness

  • The presence of the chlorophenoxy group in 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O5S/c18-14-6-8-15(9-7-14)25-26(22,23)19-17(21)24-12-13-4-3-11-20-10-2-1-5-16(13)20/h6-9,13,16H,1-5,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRSFBNYSKEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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